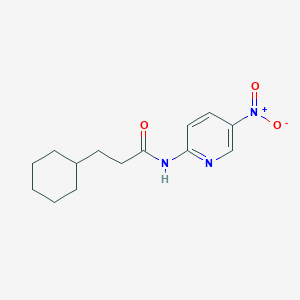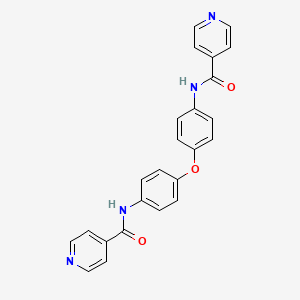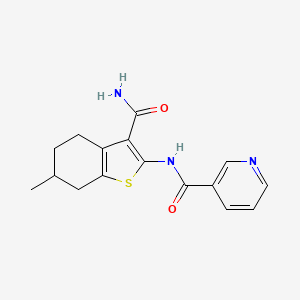
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide backbone, with a nitropyridine moiety at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide typically involves the following steps:
Formation of the nitropyridine intermediate: This can be achieved by nitration of 2-aminopyridine to obtain 5-nitropyridin-2-amine.
Coupling with cyclohexylpropanoic acid: The nitropyridine intermediate is then coupled with cyclohexylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
反応の種類
3-シクロヘキシル-N-(5-ニトロピリジン-2-イル)プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元できます。
置換: ニトロ基は、求核性芳香族置換反応によって他の官能基に置換できます。
一般的な試薬と条件
還元: パラジウム触媒 (Pd/C) を用いた水素ガス (H₂)。
置換: 水酸化ナトリウム (NaOH) などの塩基の存在下で、アミンやチオールなどの求核剤。
生成される主な生成物
還元: 3-シクロヘキシル-N-(5-アミノピリジン-2-イル)プロパンアミド。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
3-シクロヘキシル-N-(5-ニトロピリジン-2-イル)プロパンアミドは、いくつかの科学研究に応用されています。
医薬品化学: これは、特に特定の酵素や受容体を標的とする、潜在的な治療薬の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物のユニークな構造は、安定性や反応性の向上などの特定の特性を持つ新しい材料の開発に適しています。
生物学研究: これは、ニトロピリジン誘導体が生物系と相互作用する仕組み、特に抗菌剤や抗癌剤としての可能性を理解するための研究で使用できます。
科学的研究の応用
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies to understand the interaction of nitropyridine derivatives with biological systems, including their potential as antimicrobial or anticancer agents.
作用機序
3-シクロヘキシル-N-(5-ニトロピリジン-2-イル)プロパンアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合して、その活性を調節する可能性があります。ニトロ基は、生体内で還元されて、細胞成分と相互作用する反応性の中間体を形成し、さまざまな生物学的効果を引き起こす可能性があります。
6. 類似の化合物との比較
類似の化合物
3-シクロペンチル-N-(5-ニトロピリジン-2-イル)プロパンアミド: シクロヘキシル基の代わりにシクロペンチル基を持つ類似の構造。
N-(5-ニトロピリジン-2-イル)アセトアミド: アセトアミド骨格を持つ類似のニトロピリジン部分。
独自性
3-シクロヘキシル-N-(5-ニトロピリジン-2-イル)プロパンアミドは、シクロヘキシル基の存在により、溶解性や安定性などの物理化学的特性に影響を与える可能性があります。この独自性は、さまざまな用途に、特定の所望の特性を持つ化合物の設計に活用できます。
類似化合物との比較
Similar Compounds
3-cyclopentyl-N-(5-nitropyridin-2-yl)propanamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
N-(5-nitropyridin-2-yl)acetamide: Similar nitropyridine moiety but with an acetamide backbone.
Uniqueness
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and stability. This uniqueness can be leveraged in the design of compounds with specific desired properties for various applications.
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC名 |
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(9-6-11-4-2-1-3-5-11)16-13-8-7-12(10-15-13)17(19)20/h7-8,10-11H,1-6,9H2,(H,15,16,18) |
InChIキー |
YLKYAIPFRJFCHP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B10977828.png)
![Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10977829.png)
![4-Ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B10977837.png)


![1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B10977849.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B10977851.png)
![4-(4-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10977857.png)
![6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977864.png)
![1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10977876.png)
![1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10977883.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)

